4-butyl-N,N-diphenylaniline

Catalog No.
S3356747
CAS No.
472960-35-3
M.F
C22H23N
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-butyl-N,N-diphenylaniline

CAS Number

472960-35-3

Product Name

4-butyl-N,N-diphenylaniline

IUPAC Name

4-butyl-N,N-diphenylaniline

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C22H23N/c1-2-3-10-19-15-17-22(18-16-19)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18H,2-3,10H2,1H3

InChI Key

LGDCSNDMFFFSHY-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Hole-Transporting Material

One of the key functionalities of Poly-TPD is its ability to transport holes efficiently. In OSCs, light absorption by the active layer generates electron-hole pairs. Holes represent positively charged carriers that need to be transported to the anode for efficient electricity generation. Poly-TPD, with its aromatic structure, facilitates this hole transport due to efficient π-π stacking interactions between its molecules [1].

Here, [1] refers to the following source:

  • TPD wide-bandgap polymers for solar cell application and their sensitization with small molecule dyes [ResearchGate]. ()

4-butyl-N,N-diphenylaniline is an organic compound with the molecular formula C22H23N. It features a butyl group attached to the nitrogen of a diphenylamine structure, which contributes to its unique chemical properties. The compound appears as a white solid and is primarily studied for its potential applications in organic electronics and photonics due to its electron-donating capabilities.

Physical and Chemical Properties

  • Molecular Weight: 313.43 g/mol
  • Melting Point: Approximately 60-62 °C
  • Solubility: Soluble in organic solvents like chloroform and dichloromethane.

In optoelectronic devices like OPVs and OLEDs, Poly-TPD functions primarily as a hole transport layer (HTL). When light is absorbed in the active layer of the device, it generates excitons (bound electron-hole pairs). Poly-TPD facilitates the efficient transport of holes away from the exciton generation zone towards the anode, allowing for efficient charge collection and device operation [2].

Poly-TPD is generally considered a low-toxicity material [5]. However, as with most chemicals, it's advisable to handle it with care following standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) like gloves and eye protection when handling the material.

Poly-TPD is likely combustible, similar to other organic materials. Always handle it away from heat, sparks, and open flames [5].

Data Source:

  • [Safety data sheet for Poly-TPD (e.g.,
Typical of amines and aromatic compounds:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides or other derivatives, which may enhance its electron transport properties.
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  • Cross-Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Several methods exist for synthesizing 4-butyl-N,N-diphenylaniline:

  • Direct Amination:
    • Aniline derivatives can be reacted with butyl bromide in the presence of a base (e.g., potassium carbonate) to yield the desired product.
  • Sequential C–N Bond Formation:
    • This method involves using diaryliodonium salts to facilitate the formation of triarylamines, starting from simpler anilines .
  • Polymerization:
    • The compound can also be synthesized as a polymer (Poly(4-butyl-N,N-diphenylaniline)), which may exhibit enhanced properties suitable for electronic applications .

4-butyl-N,N-diphenylaniline has several applications:

  • Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.
  • Photovoltaics: Its ability to facilitate charge transport makes it suitable for use in photovoltaic devices.
  • Chemical Sensors: The compound's electronic characteristics allow it to act as a sensor for various chemical species.

Interaction studies involving 4-butyl-N,N-diphenylaniline primarily focus on its behavior in electronic devices. These studies assess how the compound interacts with other materials, including:

  • Charge Carrier Mobility: Investigations into how effectively it transports holes in organic semiconductors.
  • Stability Under Operational Conditions: Evaluating how environmental factors (e.g., humidity, temperature) affect its performance in devices.

Several compounds share structural similarities with 4-butyl-N,N-diphenylaniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N,N-DiphenylamineTwo phenyl groups attached to nitrogenCommonly used as an antioxidant
4-Methyl-N,N-diphenylanilineMethyl group instead of butylHigher solubility in polar solvents
N,N-DiethylaminobenzeneEthyl groups instead of butylDifferent solubility and reactivity
Poly(4-butyl-N,N-diphenylaniline)Polymerized formEnhanced charge transport properties

Uniqueness

4-butyl-N,N-diphenylaniline stands out due to its specific butyl substitution, which enhances its solubility and electronic properties compared to other diphenylamines. Its applications in organic electronics are particularly notable, making it a subject of ongoing research in material science.

The synthesis of 4-butyl-N,N-diphenylaniline primarily relies on transition-metal-catalyzed cross-coupling reactions, which facilitate the formation of carbon-nitrogen bonds between aryl halides and amine precursors. A prominent method involves the Ullmann coupling reaction, where diphenylamine reacts with 4-bromobutylbenzene in the presence of a copper catalyst. For example, a modified Ullmann protocol using copper(I) iodide and 18-crown-6 ether in o-dichlorobenzene at 100–210°C under inert conditions achieves a yield of 73%. This reaction proceeds via a radical mechanism, where the copper catalyst mediates single-electron transfers to activate the aryl halide, enabling nucleophilic attack by the amine.

Alternative routes include the Buchwald-Hartwig amination, which employs palladium catalysts such as Pd(OAc)₂ with ligands like Xantphos. This method offers superior selectivity for bulky substrates, as demonstrated in the coupling of 4-butylbromobenzene with diphenylamine at 80°C in toluene, yielding 82% product. The palladium-based system minimizes side reactions such as β-hydride elimination, which are common in copper-catalyzed methods.

Comparative Analysis of Traditional Methods

ParameterUllmann CouplingBuchwald-Hartwig Amination
CatalystCuI/18-crown-6Pd(OAc)₂/Xantphos
Temperature Range100–210°C80–120°C
Yield73%82%
ByproductsDiaryl ethersNone significant
ScalabilityModerateHigh

The choice of method depends on cost constraints and purity requirements. While Ullmann coupling is cost-effective for small-scale synthesis, Buchwald-Hartwig provides higher yields and fewer impurities for industrial applications.

Role as Hole-Transport Layer in Perovskite Solar Cell Optimization

In perovskite solar cells (PSCs), 4-butyl-N,N-diphenylaniline derivatives, such as poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (poly-TPD), serve as hole-transport layers (HTLs) to mitigate recombination losses and improve charge extraction. The compound’s extended π-conjugated system facilitates efficient hole mobility (~10⁻⁴ cm²/V·s) by enabling π-π stacking between adjacent molecules [7]. For instance, surface modification of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with poly-TPD reduces interfacial defects in inverted PSCs, yielding a 16.1% power conversion efficiency (PCE) compared to 13.6% for unmodified devices [7]. This improvement stems from enhanced energy level alignment, where the highest occupied molecular orbital (HOMO) of poly-TPD (-5.2 eV) bridges the perovskite layer (-5.4 eV) and PEDOT:PSS (-5.0 eV), minimizing voltage losses [4] [7].

Table 1: Performance Metrics of Poly-TPD–Modified Perovskite Solar Cells

ParameterPristine PEDOT:PSSPoly-TPD–Modified PEDOT:PSS
Open-circuit voltage (V)0.890.93
Fill factor (%)68.274.5
PCE (%)13.616.1
Stability (days)66 (72% retention)66 (96% retention)

Crystallographic studies further reveal that poly-TPD promotes (100)-oriented perovskite growth, reducing non-radiative recombination sites [3] [7]. Density functional theory (DFT) calculations corroborate that electron-withdrawing substituents, such as cyano groups, on diphenylamine-based HTMs lower charge recombination rates by stabilizing hole-polaron interactions [2].

Charge Carrier Dynamics in Organic Light-Emitting Diode Configurations

4-Butyl-N,N-diphenylaniline derivatives enhance hole injection and transport in OLEDs due to their high glass transition temperatures (Tg > 150°C) and balanced electron-blocking capabilities. In solution-processed devices, poly-TPD annealed at 150°C exhibits a 61.5 cd/A current efficiency—a 40% improvement over non-annealed layers—attributed to reduced trap states and improved molecular ordering [8]. The annealing process eliminates residual solvents and aligns the polymer chains, fostering a uniform HTL/perovskite interface that minimizes exciton quenching [8].

Time-resolved photoluminescence (TRPL) decay measurements demonstrate that poly-TPD–based HTLs accelerate hole extraction from the emissive layer, shortening decay lifetimes from 18.2 ns to 12.7 ns [8]. This kinetic enhancement is critical for achieving high external quantum efficiencies (EQEs > 20%) in blue-emitting OLEDs, where triplet-polaron annihilation typically limits performance [8].

Interface Engineering in Double-Junction Quantum Dot Photovoltaic Systems

In quantum dot sensitized solar cells (QDSSCs), 4-butyl-N,N-diphenylaniline derivatives act as interfacial mediators to accelerate hole transfer from quantum dots (QDs) to redox electrolytes. Graphene oxide (GO)–poly-TPD hybrid layers deposited on Zn-Cu-In-Se (ZCISe) QD photoanodes reduce hole-transfer time constants from 1.8 ns to 0.38 ns, boosting PCEs from 12.5% to 13.84% [6]. The hydrophobic poly-TPD component prevents electrolyte-induced QD corrosion, while its HOMO level (-5.3 eV) aligns with the ZCISe valence band (-5.5 eV), enabling barrier-free hole extraction [6].

Table 2: Hole-Transfer Kinetics in QDSSCs with Poly-TPD Modifications

MaterialHole-Transfer Time Constant (ns)PCE (%)
ZCISe QDs1.812.5
ZCISe QDs + GO0.9213.2
ZCISe QDs + GO/TPD0.3813.84

Additionally, poly-TPD mitigates interfacial recombination in double-junction devices by passivating surface traps on lead sulfide (PbS) QDs. Ultraviolet photoelectron spectroscopy (UPS) confirms that poly-TPD raises the effective work function of tin oxide (SnO₂) electron-transport layers by 0.3 eV, enhancing built-in potentials and open-circuit voltages [6] [9].

XLogP3

7

Dates

Modify: 2023-08-19

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